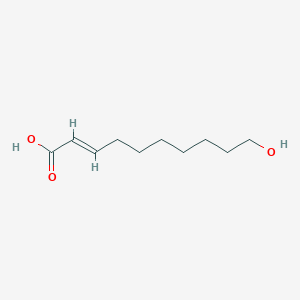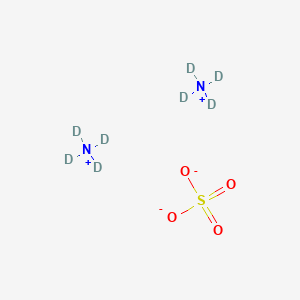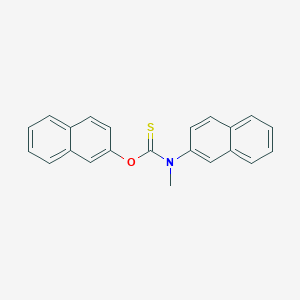
O-2-Naphthyl methyl-2-naphthylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-2-Naphthyl methyl-2-naphthylthiocarbamate (ONMNT) is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol. ONMNT is a thiocarbamate derivative and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Mécanisme D'action
O-2-Naphthyl methyl-2-naphthylthiocarbamate inhibits PTP activity by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from dephosphorylating tyrosine residues on proteins, leading to the accumulation of phosphorylated proteins in the cell. This accumulation of phosphorylated proteins can have various effects on cellular signaling pathways and can lead to changes in cellular behavior.
Effets Biochimiques Et Physiologiques
O-2-Naphthyl methyl-2-naphthylthiocarbamate has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. O-2-Naphthyl methyl-2-naphthylthiocarbamate has also been shown to enhance insulin signaling in adipocytes, leading to increased glucose uptake. Additionally, O-2-Naphthyl methyl-2-naphthylthiocarbamate has been shown to modulate immune responses by inhibiting the activity of specific PTPs that are involved in regulating immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
O-2-Naphthyl methyl-2-naphthylthiocarbamate has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of specific PTPs in various biological processes. O-2-Naphthyl methyl-2-naphthylthiocarbamate is also relatively easy to synthesize and can be obtained in large quantities. However, O-2-Naphthyl methyl-2-naphthylthiocarbamate has some limitations for lab experiments. It is a reactive compound and can form adducts with other proteins and molecules in the cell, leading to off-target effects. Additionally, O-2-Naphthyl methyl-2-naphthylthiocarbamate is not stable in aqueous solutions and must be dissolved in organic solvents.
Orientations Futures
O-2-Naphthyl methyl-2-naphthylthiocarbamate has several potential future directions for research. One area of research is the development of more potent and selective PTP inhibitors based on the structure of O-2-Naphthyl methyl-2-naphthylthiocarbamate. Another area of research is the identification of specific PTPs that are involved in the development of specific diseases and the development of PTP inhibitors for the treatment of these diseases. Additionally, O-2-Naphthyl methyl-2-naphthylthiocarbamate can be used to study the role of PTPs in various biological processes, such as immune cell activation and insulin signaling, and may lead to the development of new therapies for diseases that involve dysregulation of these processes.
Méthodes De Synthèse
O-2-Naphthyl methyl-2-naphthylthiocarbamate can be synthesized by reacting 2-naphthylamine with carbon disulfide in the presence of sodium hydroxide to form 2-naphthylthiocarbamic acid. This acid is then esterified with methyl iodide to form O-methyl-2-naphthylthiocarbamate. Finally, the O-methyl-2-naphthylthiocarbamate is reacted with 2-naphthylamine to form O-2-Naphthyl methyl-2-naphthylthiocarbamate.
Applications De Recherche Scientifique
O-2-Naphthyl methyl-2-naphthylthiocarbamate has been widely used in scientific research as a tool to study the role of PTPs in various biological processes. PTPs are a family of enzymes that play a crucial role in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in the development of various diseases such as cancer, diabetes, and autoimmune disorders. O-2-Naphthyl methyl-2-naphthylthiocarbamate has been shown to selectively inhibit PTP activity and has been used to study the role of specific PTPs in various biological processes.
Propriétés
Numéro CAS |
1050-10-8 |
|---|---|
Nom du produit |
O-2-Naphthyl methyl-2-naphthylthiocarbamate |
Formule moléculaire |
C22H17NOS |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
O-naphthalen-2-yl N-methyl-N-naphthalen-2-ylcarbamothioate |
InChI |
InChI=1S/C22H17NOS/c1-23(20-12-10-16-6-2-4-8-18(16)14-20)22(25)24-21-13-11-17-7-3-5-9-19(17)15-21/h2-15H,1H3 |
Clé InChI |
PZHBZYPUUCYOIA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=S)OC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CN(C1=CC2=CC=CC=C2C=C1)C(=S)OC3=CC4=CC=CC=C4C=C3 |
Autres numéros CAS |
1050-10-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



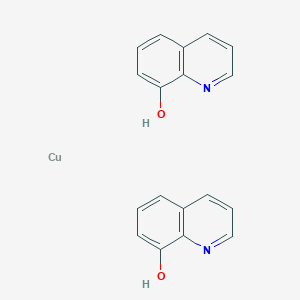
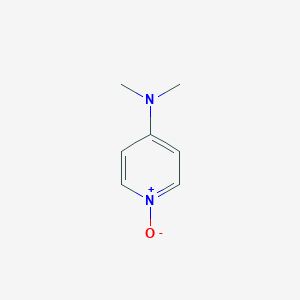
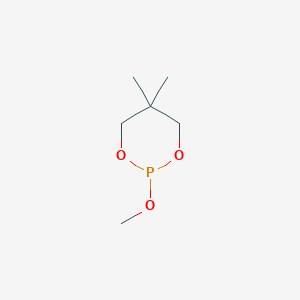

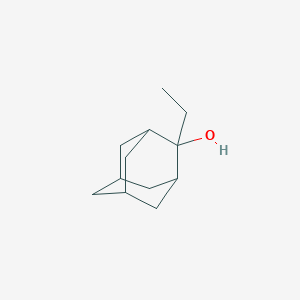
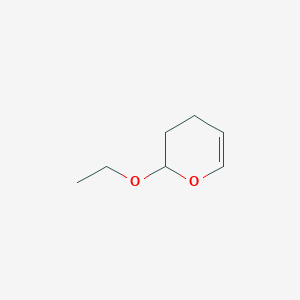
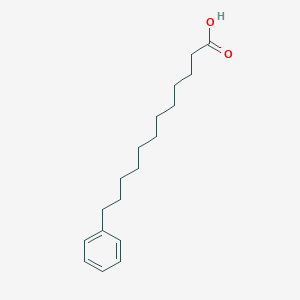
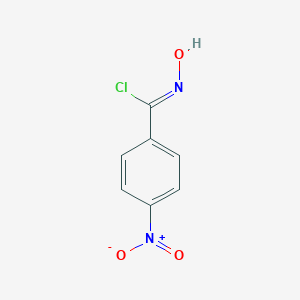
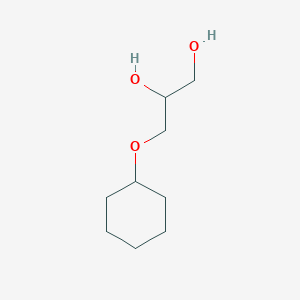
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)
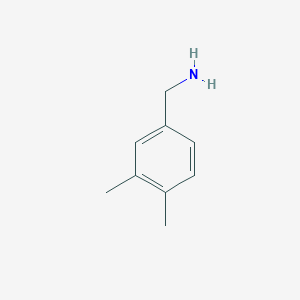
![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)
